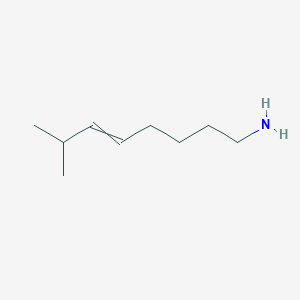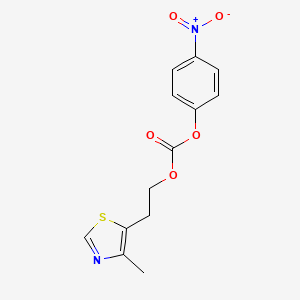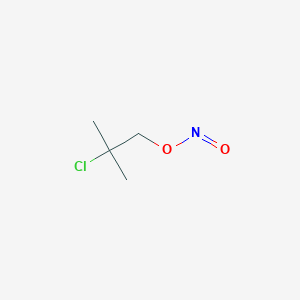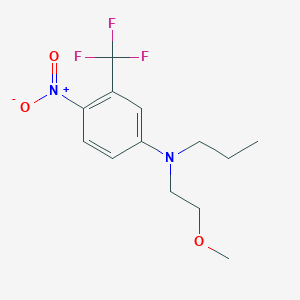![molecular formula C24H34N2O3 B12546507 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol CAS No. 838087-03-9](/img/structure/B12546507.png)
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is a synthetic organic compound known for its unique structural properties It is characterized by the presence of a diazenyl group (-N=N-) linked to a butoxyphenyl group, which is further connected to an octan-1-ol chain through a phenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-butoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenol in an alkaline medium to form the azo compound.
Etherification: The resulting azo compound is reacted with 1-bromo-octane in the presence of a base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-one.
Reduction: Formation of 8-{4-[(4-Butoxyphenyl)amino]phenoxy}octan-1-ol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. This property is exploited in applications such as photoresponsive materials and molecular switches. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity.
Comparison with Similar Compounds
Similar Compounds
8-{4-[(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol: A similar compound without the (E)-configuration.
8-{4-[(4-Methoxyphenyl)diazenyl]phenoxy}octan-1-ol: A compound with a methoxy group instead of a butoxy group.
8-{4-[(4-Ethoxyphenyl)diazenyl]phenoxy}octan-1-ol: A compound with an ethoxy group instead of a butoxy group.
Uniqueness
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is unique due to its specific (E)-configuration, which can influence its chemical reactivity and interaction with other molecules. The butoxy group also imparts distinct hydrophobic properties, making it suitable for applications in materials science and drug delivery.
Properties
CAS No. |
838087-03-9 |
|---|---|
Molecular Formula |
C24H34N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-[4-[(4-butoxyphenyl)diazenyl]phenoxy]octan-1-ol |
InChI |
InChI=1S/C24H34N2O3/c1-2-3-19-28-23-14-10-21(11-15-23)25-26-22-12-16-24(17-13-22)29-20-9-7-5-4-6-8-18-27/h10-17,27H,2-9,18-20H2,1H3 |
InChI Key |
PTOYHMBZZGVGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)

![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)

![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)

![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)

![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
